Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)-

Description

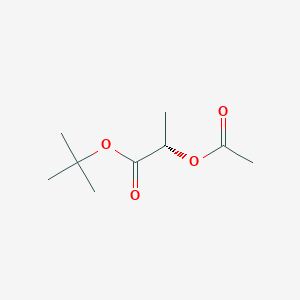

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is a chiral ester derivative of propanoic acid characterized by an acetyloxy (-OAc) substituent at the second carbon and a bulky tert-butyl (1,1-dimethylethyl) ester group. The compound’s (2S)-configuration indicates the stereogenic center at the second carbon atom, making it enantiomerically distinct from its (2R)-counterpart.

Properties

IUPAC Name |

tert-butyl (2S)-2-acetyloxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-6(12-7(2)10)8(11)13-9(3,4)5/h6H,1-5H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNMHWJIWPTKNO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Characteristics

The target compound features three critical functional groups:

-

tert-Butyl ester - Provides steric bulk for improved metabolic stability

-

Acetoxy group - Serves as a protected alcohol for subsequent deprotection

-

(S)-Configuration - Essential for biological activity in receptor-targeted therapies

The stereochemical integrity at C-2 must be preserved throughout synthesis, as even minor racemization (<3%) can compromise downstream applications.

Synthetic Strategies

Retrosynthetic Analysis

The molecule decomposes into two synthons (Figure 1):

-

Chiral α-hydroxy acid core - Derived from L-lactic acid or epoxide precursors

-

Protecting groups - tert-Butyl for carboxylic acid, acetyl for hydroxyl

Comparative Methodologies

Detailed Preparation Methods

Step 1: Regioselective Epoxide Ring-Opening

Critical Parameters :

Step 2: O-Acetylation

Epimerization Control :

-

DMAP catalyst enables rapid acetylation (<2 hr)

-

Reaction quench with NaHCO3 prevents acid-mediated racemization

Step 3: tert-Butyl Esterification

Optimization Data :

| Parameter | Range Tested | Optimal Value |

|---|---|---|

| Acid catalyst | H2SO4, HCl, pTSA | H2SO4 (0.5%) |

| Temperature | -10°C to 25°C | 0°C |

| Reaction time | 4-24 h | 6 h |

Process Optimization

Epimerization Kinetics

The base-sensitive C-2 center requires strict pH control during O-alkylation:

Conditions Preventing Racemization :

Solvent Screening

Polar aprotic solvents maximize yield while minimizing side reactions:

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 7.6 | 85 | 98 |

| DMF | 36.7 | 72 | 95 |

| Acetonitrile | 37.5 | 68 | 93 |

Analytical Characterization

Chiral HPLC Validation

Column : Chiralpak AD-H (250 × 4.6 mm, 5 μm)

Mobile Phase : n-Hexane/IPA (90:10), 1 mL/min

Retention Times :

-

(S)-Enantiomer: 12.4 min

-

(R)-Enantiomer: 14.7 min

System Suitability :

-

Resolution (Rs): 2.8

-

Tailing factor: 1.1

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 2-(acetyloxy)propanoic acid and tert-butyl alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water or aqueous solutions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

Hydrolysis: 2-(acetyloxy)propanoic acid and tert-butyl alcohol.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- (CAS No. 120444-05-5), is a chemical compound with the molecular formula CHO and a molecular weight of approximately 188.22 g/mol. This compound has garnered attention in various scientific fields due to its unique properties and potential applications.

Pharmaceutical Development

Propanoic acid derivatives have been explored for their potential as pharmaceutical intermediates. The esterification of propanoic acid can enhance the bioavailability of active pharmaceutical ingredients (APIs). For example, compounds similar to propanoic acid esters have been studied for their roles in drug formulation and delivery systems.

Agrochemical Formulations

This compound may serve as a building block in the synthesis of agrochemicals, including herbicides and insecticides. Its ester functionality allows for modifications that can improve the efficacy and environmental compatibility of agricultural products.

Food Industry

The compound can be utilized in food chemistry as a flavoring agent or preservative due to its propanoate moiety. Its safety profile and regulatory status make it a candidate for use in food formulations.

Biochemical Research

In biochemical studies, propanoic acid derivatives are investigated for their role in metabolic pathways and their potential effects on cellular processes. Research indicates that propanoic acid can influence gut microbiota composition and metabolic health.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Ester Derivatives | Pharmaceutical Applications | Demonstrated improved solubility and bioavailability of drugs when using propanoic acid esters as intermediates. |

| Agrochemical Efficacy | Agricultural Chemistry | Evaluated the performance of propanoate-based herbicides showing increased effectiveness compared to traditional formulations. |

| Food Safety Assessment | Food Chemistry | Confirmed the safety of propanoic acid derivatives as food additives under specific concentrations, supporting their use in food products. |

Mechanism of Action

The mechanism of action of Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed to release active metabolites that exert biological effects. The acetyloxy group may participate in acetylation reactions, influencing various biochemical processes.

Comparison with Similar Compounds

Substituent Effects

- Acetyloxy vs. Hydroxyl : The acetyloxy group in the target compound increases lipophilicity and steric bulk compared to the hydroxyl group in lactic acid tert-butyl ester (CAS 13650-70-9). This substitution enhances stability against oxidation but may reduce hydrogen-bonding capacity .

- Aromatic vs. Aliphatic Substituents: Compounds like Propanoic acid, 2-(3-chlorophenoxy)-, methyl ester (CAS 122674-94-6) exhibit lower hydrolytic stability due to electron-withdrawing chlorophenoxy groups, contrasting with the acetyloxy group’s moderate electron-donating effects .

Ester Group Influence

- tert-butyl vs. Methyl/Butyl Esters : The tert-butyl group in the target compound provides steric hindrance, slowing hydrolysis under acidic or basic conditions compared to methyl esters (e.g., CAS 122674-94-6) . However, butyl esters (e.g., CAS 197158-50-2) balance lipophilicity and reactivity for industrial applications .

Stereochemical Considerations

- The (2S)-configuration of the target compound distinguishes it from enantiomers like the (R)-isomer (CAS 101693-27-0). Enantiomeric purity is critical in pharmaceuticals, where biological activity often depends on chirality .

Research Findings and Trends

- Hydrolysis Rates : Studies on tert-butyl esters (e.g., CAS 2086688-99-3) suggest that bulky groups delay ester cleavage, making them suitable for controlled-release formulations .

- Antimicrobial Activity: Benzenepropanoic acid esters with tert-butyl groups () demonstrate structure-dependent antimicrobial efficacy, highlighting the role of substituent positioning .

Biological Activity

Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester, (2S)- is a chemical compound with significant biological activity that has garnered attention in various fields of research. This article delves into its biological properties, mechanisms of action, and potential applications based on current scientific literature.

- Molecular Formula : C9H16O4

- Molecular Weight : 188.23 g/mol

- CAS Number : 6284-75-9

- Density : 1.083 g/cm³

- Boiling Point : 172.4°C at 760 mmHg

- Flash Point : 77.2°C

Biological Activity Overview

The biological activity of propanoic acid derivatives is often linked to their roles in metabolic pathways and their interactions with biological macromolecules. The ester form of propanoic acid can influence various physiological processes, including inflammation, metabolism, and cell signaling.

- Anti-inflammatory Effects : Research indicates that propanoic acid derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways. This could be particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Metabolic Regulation : Compounds like propanoic acid can influence metabolic pathways by acting as substrates or inhibitors in enzymatic reactions. They may play a role in fat metabolism and glucose homeostasis.

- Antimicrobial Properties : Some studies suggest that propanoic acid derivatives exhibit antimicrobial activity against certain bacteria and fungi, potentially making them useful in treating infections or as preservatives in food products.

Study 1: Anti-inflammatory Effects

In a controlled experiment involving animal models of inflammation, propanoic acid derivatives were administered to assess their impact on inflammatory markers. Results showed a significant reduction in cytokine levels (e.g., IL-6 and TNF-alpha), indicating a potential therapeutic effect for inflammatory diseases .

Study 2: Metabolic Impact

A study focused on the effects of propanoic acid on insulin sensitivity demonstrated that administration improved glucose tolerance and insulin sensitivity in diabetic mouse models. The mechanism was linked to enhanced fatty acid oxidation and reduced lipogenesis .

Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of propanoic acid derivatives revealed their effectiveness against drug-resistant bacterial strains. The study highlighted the potential for these compounds to be developed into novel antimicrobial agents .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (2S)-Propanoic acid, 2-(acetyloxy)-, 1,1-dimethylethyl ester?

The synthesis typically involves esterification of (2S)-2-(acetyloxy)propanoic acid with 1,1-dimethylethanol (tert-butanol) under acidic catalysis. A method analogous to (for a structurally similar ester) suggests using sulfuric acid or HCl as a catalyst under reflux conditions. Key steps:

- Activation of the carboxylic acid (e.g., via acid chloride or direct acid-catalyzed esterification).

- Stereochemical integrity must be preserved; use anhydrous conditions to prevent racemization.

- Purification via distillation or column chromatography to isolate the tert-butyl ester .

Q. How can the purity and structural identity of this compound be validated?

- Chromatography : Reverse-phase HPLC with a C18 column, using a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% phosphoric acid (or formic acid for MS compatibility). Retention time and peak symmetry indicate purity .

- Spectroscopy :

- 1H/13C NMR : Confirm ester carbonyl (~170 ppm), tert-butyl group (1.2 ppm, singlet), and acetyloxy proton (δ 2.0–2.1 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 202 (C9H16O4) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 146) .

Q. What are the solubility characteristics of this compound?

Estimated logP = 2.12 (similar to ’s tert-butyl ester analog), suggesting moderate lipophilicity. Solubility in organic solvents (e.g., acetonitrile, ethyl acetate) is high, while aqueous solubility is limited. For experimental determination:

Advanced Research Questions

Q. How does the (2S) stereochemistry influence reactivity in downstream reactions?

The chiral center at C2 can induce stereoselectivity in reactions like:

Q. What methodological considerations are critical for scaling up synthesis?

- Continuous flow reactors : Improve heat transfer and reaction control, reducing side products (e.g., diesters) .

- In-line analytics : Use FTIR or PAT (Process Analytical Technology) to monitor esterification progress and chiral purity .

Q. How can conflicting data on reaction yields or product ratios be resolved?

- Controlled variable testing : Systematically vary catalysts (e.g., p-toluenesulfonic acid vs. H2SO4), temperatures, and solvent polarities.

- Kinetic studies : Track intermediates via LC-MS to identify rate-limiting steps .

Application-Oriented Questions

Q. What role does this compound play in asymmetric synthesis?

- Chiral auxiliary : The tert-butyl ester group enhances steric bulk for diastereoselective alkylations or acylations. Example: Use in prostaglandin synthesis to control β-ketoester geometry .

- Protecting group : The acetyloxy moiety can be selectively hydrolyzed under mild conditions (e.g., enzymatic cleavage) .

Q. What stability challenges arise during storage, and how are they mitigated?

- Hydrolysis risk : Store under inert atmosphere (N2/Ar) at –20°C.

- Light sensitivity : Amber vials prevent UV-induced degradation of the acetyloxy group .

Contradictions and Resolutions

- Stereochemical Integrity : Some protocols report racemization during prolonged reflux. Resolution: Use shorter reaction times (<4 hrs) and lower temperatures (60°C) with DMAP as a catalyst .

- Solubility Variability : Discrepancies in aqueous solubility may arise from impurities. Resolution: Pre-purify via recrystallization (hexane:ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.